molecular formula C15H18N2O B8710449 8-(4-Methylpiperazin-1-yl)naphthalen-2-ol

8-(4-Methylpiperazin-1-yl)naphthalen-2-ol

Cat. No. B8710449
M. Wt: 242.32 g/mol
InChI Key: ZQYZXIKTVQQEOY-UHFFFAOYSA-N
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Description

8-(4-Methylpiperazin-1-yl)naphthalen-2-ol is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Methylpiperazin-1-yl)naphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Methylpiperazin-1-yl)naphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

8-(4-methylpiperazin-1-yl)naphthalen-2-ol

InChI

InChI=1S/C15H18N2O/c1-16-7-9-17(10-8-16)15-4-2-3-12-5-6-13(18)11-14(12)15/h2-6,11,18H,7-10H2,1H3

InChI Key

ZQYZXIKTVQQEOY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10% Palladium on carbon (1.16 g) and 7-hydroxy-1-(4-methyl-1-piperazinyl)-2,3-dihydronaphthalene (1.48 g, 6.06 mmol) were slurried in toluene (100 mL) and refluxed 16.5 h. The mixture was cooled, filtered, and concentrated. The product was purified by flash chromatography on silica gel (1×6 inches). Elution with 50% ethyl acetate/hexane followed by 100% ethyl acetate gave 0.51 g (34%) of the title product as a light pink foam. A sample was recrystallized from ether to give a cream colored solid for analysis: mp 184°-185° C. Analysis calculated for C15H18N2O: C, 74.35; H, 7.49; N, 11.56. Found: C, 74.05; H, 7.03; N, 11.42.
Name
7-hydroxy-1-(4-methyl-1-piperazinyl)-2,3-dihydronaphthalene
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
34%

Synthesis routes and methods II

Procedure details

To a stirring solution of 8-amino-2-naphthol (3.28 g, 20 mmol, Aldrich Chem. Co.) in 100 mL of acetonitrile was added sodium bicarbonate (7.42 g, 88 mmol), sodium iodide (6.72 g, 44 mmol) and mechlorethamine hydrochloride (4.32 g, 22 mmol). Under nitrogen, the reaction was heated to reflux and stirred for another 2 hr. The reaction mixture was then allowed to cool to room temperature and was stirred overnight. A thin layer chromatography (tlc) using methylene chloride: methanol: conc. ammonium hydroxide (90:10:1) showed the more polar product (Rf 0.25) with only a trace of the starting naphthol. Silica gel (4.5 g) was added and the reaction mixture was concentrated in vacuo to a dry purple solid. This was added to a column of silica gel (ca. 400 g) and eluted with 2 L volumes of CH2Cl2, CH2Cl2 :CH3OH (40:1), CH2Cl2 :CH3OH:conc. NH4OH (20:1:0.1) and finally 4 L of CH2Cl2 :CH3OH:conc. NH4CH (10:1:0.1). The appropriate fractions were combined to yield a purple-black solid, 5.26 g, mp 184°-185° C.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
7.42 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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Synthesis routes and methods III

Procedure details

Compound 16A is prepared according to the same procedure as 13A, using the following reactants: 8-aminonaphthalen-2-ol (1.6 g, 10 mmol) 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride (2 g, 10.4 mmol), sodium carbonate (0.54 g, 5 mmol), 1-butanol (20 ml).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
48%

Synthesis routes and methods IV

Procedure details

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